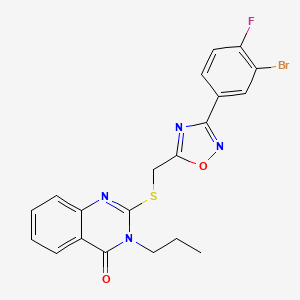

2-(((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Description

2-(((3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolinone core fused with a 1,2,4-oxadiazole ring. Key structural elements include:

- Quinazolinone scaffold: Known for its role in kinase inhibition and antimicrobial activity .

- 1,2,4-Oxadiazole moiety: Imparts metabolic stability and electron-withdrawing properties, enhancing binding to biological targets .

- 3-Bromo-4-fluorophenyl substituent: Halogen atoms (Br, F) facilitate hydrophobic interactions and halogen bonding in receptor binding .

- Propyl chain: Likely improves lipophilicity and membrane permeability.

- Thioether linkage: May influence redox stability and intermolecular interactions.

Properties

IUPAC Name |

2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrFN4O2S/c1-2-9-26-19(27)13-5-3-4-6-16(13)23-20(26)29-11-17-24-18(25-28-17)12-7-8-15(22)14(21)10-12/h3-8,10H,2,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFQPZQPCRILDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a hybrid molecule that combines the biological properties of quinazolinones and 1,3,4-oxadiazoles. This article reviews its biological activity, focusing on anticancer, antibacterial, and antioxidant properties, supported by recent research findings.

Overview of Quinazolinones and 1,3,4-Oxadiazoles

Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including anticancer and anti-inflammatory effects. Similarly, 1,3,4-oxadiazoles exhibit significant biological activities such as antimicrobial and anticancer properties. The combination of these two scaffolds in a single molecule is hypothesized to yield compounds with enhanced or novel biological activities.

Anticancer Activity

Research indicates that quinazolinone derivatives often demonstrate potent cytotoxic effects against various cancer cell lines. For instance, compounds derived from quinazolinones have shown significant inhibitory effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. In a study evaluating hybrid structures containing both quinazolinone and oxadiazole moieties, one compound exhibited an IC50 value of 7.52 μM against the HeLa cell line, indicating strong cytotoxic potential .

Case Studies

- Cytotoxic Evaluation : In a synthesis study of quinazolinone-oxadiazole hybrids, several derivatives were tested for their cytotoxicity. Compound 6a was highlighted for its superior activity against HeLa cells compared to others .

- Mechanism of Action : The mechanism by which these compounds exert their effects may involve disruption of tubulin polymerization or interference with specific cellular pathways involved in cancer proliferation .

Antibacterial Activity

The antibacterial properties of the compound are also noteworthy. Quinazolinone and oxadiazole derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure can enhance antibacterial potency.

Research Findings

- Antibacterial Screening : Compounds similar to the target molecule have been evaluated against various bacterial strains, showing promising results in inhibiting growth at micromolar concentrations .

- Substituent Effects : The electronic nature of substituents at specific positions significantly influences antibacterial activity. For example, trifluoromethyl groups have been associated with increased potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Antioxidant Activity

The antioxidant potential of quinazolinone and oxadiazole derivatives has been explored in various studies. These compounds can scavenge free radicals and may provide protective effects against oxidative stress.

Findings from Research

- Antiradical Activity : Some derivatives demonstrated antiradical activity comparable to established antioxidants like butylated hydroxytoluene (BHT). However, the transformation of certain moieties into oxadiazoles resulted in a loss of this activity .

- Mechanistic Insights : The antioxidant activity is likely due to the ability of these compounds to donate electrons or hydrogen atoms to free radicals, thereby neutralizing them .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds containing oxadiazole and quinazoline moieties exhibit significant anticancer properties. The presence of the 3-bromo-4-fluorophenyl group may enhance the efficacy of this compound against various cancer cell lines by inhibiting specific signaling pathways involved in tumor growth and metastasis .

- Antimicrobial Properties : Studies have shown that compounds similar to this one can possess antimicrobial activity. The incorporation of the oxadiazole ring system is known to contribute to the antibacterial and antifungal activities of various derivatives, suggesting potential for this compound in treating infections .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to disease progression, such as indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer immunity . This inhibition can lead to enhanced immune responses against tumors.

Case Study 1: Anticancer Efficacy

In a study examining the structure-activity relationship (SAR) of quinazoline derivatives, it was found that modifications at the 3-position significantly altered the anticancer potency against breast cancer cell lines. The tested compound demonstrated an IC50 value indicating effective cytotoxicity, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

A series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with similar structural features to 2-(((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Synthesis and Development

The synthesis of this compound involves several steps, including:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the bromo and fluorine substituents on the phenyl ring.

- Coupling reactions to attach the quinazoline moiety.

These synthetic pathways are crucial for optimizing yield and purity, which directly influence biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- The target compound’s quinazolinone-oxadiazole hybrid distinguishes it from triazinoindole or pyrazolo-pyrimidine cores in analogues.

- Halogenated aryl groups (Br, F) are conserved across compounds for enhanced target affinity .

Pharmacological and Physicochemical Properties

Table 2: Property Comparison

Insights :

- The target’s higher logP (vs.

- Halogen substituents (Br, F) may enhance binding affinity compared to non-halogenated analogues, as seen in kinase inhibitors .

Computational and Stability Studies

Density functional theory (DFT) studies, as described in , highlight the importance of exact exchange in modeling halogenated compounds. For the target compound:

- Electron-withdrawing effects of the oxadiazole and halogen substituents likely stabilize the quinazolinone core, reducing metabolic degradation .

- Hydrogen-bonding capacity of the thioether group may be lower than ethers, impacting solubility but improving blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions (e.g., catalysts, solvents) be optimized to improve yield?

- Methodology : Microwave-assisted synthesis (e.g., using PEG-400 as a solvent and Bleaching Earth Clay as a catalyst at 70–80°C) has shown efficacy for structurally analogous 1,2,4-triazole derivatives, with yields exceeding 85% . For quinazolinone-thioether scaffolds, refluxing with substituted hydrazinecarbothioamides in ethanol under controlled pH (~12.5) is recommended to stabilize intermediates .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Higher yields at moderate heating |

| Catalyst (Bleaching Earth Clay) | 10 wt% | Reduces side reactions |

| Solvent (PEG-400) | Polar aprotic | Enhances solubility of intermediates |

Q. How can structural characterization (e.g., NMR, IR, mass spectrometry) confirm the integrity of the compound?

- Methodology :

- 1H/13C NMR : Look for characteristic shifts:

- Quinazolinone C=O at ~170 ppm (13C NMR).

- Thioether (–S–CH2–) protons at δ 3.5–4.0 ppm (1H NMR) .

- IR : Validate oxadiazole (C=N stretch at ~1600 cm⁻¹) and quinazolinone (C=O at ~1680 cm⁻¹) .

- Mass Spec : Confirm molecular ion peaks (e.g., [M+H]+) with isotopic patterns matching bromine/fluorine .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity (e.g., enzyme inhibition)?

- Methodology : Use enzyme-linked assays (e.g., kinase or protease inhibition) with fluorogenic substrates. For example, analogues with oxadiazole-thioether motifs have shown activity against acetylcholinesterase (IC₅₀ ~10 µM) . Include positive controls (e.g., donepezil) and validate via dose-response curves.

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict binding interactions with target proteins?

- Methodology :

- Docking Software : Use AutoDock Vina or Schrödinger Suite.

- Protein Selection : Prioritize targets with known quinazolinone interactions (e.g., EGFR or PARP).

- Validation : Compare docking poses of the compound with co-crystallized ligands (RMSD <2.0 Å). For example, oxadiazole derivatives exhibit π-π stacking with phenylalanine residues in kinase domains .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorptions)?

- Case Study : If 1H NMR shows split peaks for the propyl group, consider:

- Dynamic Effects : Rotameric equilibria in the thioether linkage.

- Solution : Use variable-temperature NMR (VT-NMR) to observe coalescence at higher temps .

- IR Anomalies : Unexpected C=O shifts may indicate tautomerism in the quinazolinone ring. Confirm via X-ray crystallography .

Q. What experimental designs ensure reproducibility in biological assays (e.g., antioxidant or cytotoxicity studies)?

- Methodology : Adopt randomized block designs with split-split plots for multi-factor analysis (e.g., dose, time, cell line). For example, four replicates with five technical repeats per condition minimize variability . Use ANOVA followed by Tukey’s post hoc test (p<0.05).

Q. How to evaluate environmental stability and degradation pathways of the compound?

- Methodology :

- Hydrolysis Studies : Incubate in buffers (pH 3–9) at 37°C; monitor via HPLC. Oxadiazole rings are prone to acidic hydrolysis .

- Photolysis : Expose to UV light (λ=254 nm); identify degradation products via LC-MS. Fluorophenyl groups may form hydroxylated byproducts .

Data Contradiction Analysis

Q. How to address discrepancies in bioactivity between synthetic batches?

- Root Cause Analysis :

- Purity : Check via HPLC (≥95% purity required). Impurities from unreacted 3-bromo-4-fluorophenyl intermediates can inhibit activity .

- Crystallinity : Polymorphs (e.g., amorphous vs. crystalline) alter solubility. Use DSC/XRD to confirm consistency .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.